
N9-Isopropylolomoucine
Descripción general
Descripción
N9-isopropilolomoucina es un compuesto químico conocido por su papel como inhibidor de las cinasas dependientes de ciclinas. Es un derivado de purina con la fórmula molecular C17H22N6O y un peso molecular de 326.40 g/mol . Este compuesto ha mostrado un aumento de la potencia en algunos sistemas sobre la olomoucina, otro inhibidor de las cinasas dependientes de ciclinas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N9-isopropilolomoucina típicamente involucra los siguientes pasos:
Material de Inicio: La síntesis comienza con la 2,6-dicloropurina disponible comercialmente.
Reacción de Sustitución: El cloro reactivo en la posición C6 de la purina se reemplaza con bencilaminas.
Alquilación: La posición N9 de la purina se alquila utilizando 2-bromopropano.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para N9-isopropilolomoucina no están ampliamente documentados, el enfoque general involucra la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N9-isopropilolomoucina experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos con otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados deshidroxilados.
Aplicaciones Científicas De Investigación
Scientific Research Applications
N9-Isopropylolomoucine has been utilized in various fields of research:
1. Cancer Research
- Mechanism of Action : this compound inhibits CDK1 and CDK5, leading to cell cycle arrest at the G2/M phase. This action has been shown to significantly affect cancer cell proliferation, particularly in castration-resistant prostate cancer (CRPC) models .
- Case Study : In a study involving CRPC cell lines (22Rv1 and C4-2B), this compound was combined with doxorubicin, demonstrating synergistic effects on cell proliferation inhibition. The combination index (CI) indicated strong synergy, highlighting its potential in combination therapies for prostate cancer .
2. Cell Cycle Studies
- Role as a CDK Inhibitor : As a selective CDK inhibitor, this compound is instrumental in studying the dynamics of the cell cycle and understanding the consequences of CDK inhibition on cellular processes .
- Experimental Findings : Research has shown that treatment with this compound leads to significant changes in cellular behavior, including reduced viability and altered metabolic activity in treated cells compared to controls .
3. Virology
- Impact on Viral Replication : Studies have indicated that this compound can inhibit specific kinases involved in viral replication processes. For instance, blocking mitosis with this compound has been shown to reduce viral yield in herpesvirus-infected cells .
Biochemical Pathways
The primary biochemical pathways affected by this compound include:
- Cell Cycle Regulation : By inhibiting CDK activity, it disrupts normal cell cycle progression, leading to potential therapeutic effects against rapidly dividing cancer cells.
- Metabolic Processes : The inhibition of CDKs influences various metabolic pathways, including glycolysis and oxidative phosphorylation, which are critical for energy production in proliferating cells .
Data Table: Inhibition Potency of this compound
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This compound | CDK1 | 2.0 |
Olomoucine | CDK1 | 7.0 |
Iso-olomoucine | CDK1 | >500,000 |
BMS-345541 | NF-κB | Not specified |
Purvalanol A | CDK2 | Not specified |
Note: IC50 values indicate the concentration required to inhibit 50% of target activity .
Mecanismo De Acción
N9-isopropilolomoucina ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas, específicamente apuntando al complejo CCNB 1/CDK1 . Esta inhibición interrumpe el ciclo celular, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la fosforilación de la subunidad de dominio C-terminal de la ARN polimerasa II .
Comparación Con Compuestos Similares
Compuestos Similares
Olomoucina: Otro inhibidor de la cinasa dependiente de ciclinas con una estructura similar pero menor potencia.
Seliciclib: Un inhibidor potente y selectivo de CDK9, utilizado en la terapia del cáncer.
CDK9-IN-27: Un inhibidor de CDK9 con una IC50 de 0.424 μM, que induce la apoptosis y el arresto del ciclo celular en la fase S.
Singularidad
N9-isopropilolomoucina es única debido a su mayor potencia sobre la olomoucina y su objetivo específico del complejo CCNB 1/CDK1. Esto la convierte en un compuesto valioso en la investigación del cáncer y otras aplicaciones científicas .
Actividad Biológica
N9-Isopropylolomoucine (N9-Olo) is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly targeting the CCNB1/CDK1 complex. This compound has garnered attention in cancer research due to its significant biological activity, primarily its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
- Molecular Formula : C17H22N6O
- Molecular Weight : 326.40 g/mol
- CAS Number : 158982-15-1
This compound functions by inhibiting CDK activity, which is crucial for cell cycle progression. The compound binds to the ATP-binding sites of CDKs, preventing phosphorylation of their substrates, thereby leading to cell cycle arrest at the G2/M phase. This mechanism is vital in cancer therapy, as it can induce apoptosis in rapidly dividing tumor cells.
In Vitro Studies
Research has demonstrated that N9-Olo effectively inhibits the proliferation of various cancer cell lines, including prostate cancer cells. For instance, in a study involving the 22Rv1 and C4-2B prostate cancer cell lines, N9-Olo exhibited synergistic effects when combined with doxorubicin (DOX), leading to a significant reduction in cell viability at low concentrations (CI = 0.45) .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | Concentration (ng/ml) | Effect on Proliferation | Mechanism |
---|---|---|---|
22Rv1 | 200 | Synergistic with DOX | CDK inhibition |
C4-2B | 200 | Synergistic with DOX | CDK inhibition |
LNCaP | Varies | Less pronounced | CDK inhibition |
RWPE-1 | Varies | No significant effect | Non-tumorigenic |
In Vivo Studies
In animal models, the administration of N9-Olo has shown promising results in inhibiting tumor growth and inducing apoptosis without significant toxicity at lower doses. The compound's effects vary depending on dosage, with higher concentrations leading to increased cytotoxicity .
Case Studies
A notable case study highlighted the use of N9-Olo in a combination therapy setting for advanced prostate cancer. The study found that combining N9-Olo with other chemotherapeutic agents led to enhanced therapeutic efficacy and reduced tumor size compared to monotherapy .
Pharmacokinetics and Safety
This compound is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. The safety profile indicates that while it is generally well-tolerated, careful monitoring is necessary due to potential off-target effects associated with CDK inhibition .
Comparison with Similar Compounds
This compound is often compared with other CDK inhibitors such as olomoucine and seliciclib. Its unique potency against the CCNB1/CDK1 complex makes it a valuable candidate for further research in oncology.
Table 2: Comparison of CDK Inhibitors
Compound | Target | Potency | Application |
---|---|---|---|
This compound | CCNB1/CDK1 | High | Cancer research |
Olomoucine | Various CDKs | Moderate | General kinase inhibition |
Seliciclib | CDK9 | High | Cancer therapy |
Future Directions
The ongoing research into this compound's biological activity suggests potential applications beyond oncology, including its role in understanding cell cycle dynamics and developing novel therapeutic strategies for other diseases characterized by dysregulated cell proliferation.
Propiedades
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJEAZLMYPLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425015 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-15-1 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158982-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.